![molecular formula C16H12Cl4N4O3S B15044517 2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15044517.png)
2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide
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Overview
Description
2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes nitro, trichloro, and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps One common method starts with the nitration of benzamide to introduce the nitro groupThe final step involves the addition of the 3-chlorophenylcarbamothioyl group under specific conditions to ensure the correct placement of functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides
Scientific Research Applications
2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trichloroethyl and carbamothioyl groups can interact with proteins and enzymes, potentially inhibiting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-(2,2,2-trichloro-1-(2-chlorophenylamino)ethyl)benzamide
- 3-nitro-N-(2,2,2-trichloro-1-(3-toluidinocarbothioyl)amino)ethyl)benzamide
- N-(2,2,2-trichloro-1-(3-(2-nitro-phenyl)-thioureido)ethyl)-benzamide
Uniqueness
2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₄Cl₃N₃O₂S
- Molecular Weight : 433.7 g/mol
This compound features a nitro group, a trichloroethyl moiety, and a carbamothioyl group attached to a benzamide framework, which may contribute to its biological properties.
Research indicates that compounds similar to this compound often exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Many benzamide derivatives have been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Antitumor Activity : Some studies suggest that this class of compounds may induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) levels.
- Antimicrobial Properties : Compounds containing nitro and chloro groups have demonstrated antimicrobial activity against various pathogens.
Biological Activity Data Table
Biological Activity | Observed Effect | Reference |
---|---|---|
Antitumor | Induces apoptosis in cancer cell lines | |
Enzyme inhibition | Inhibits specific kinases | |
Antimicrobial | Effective against Gram-positive bacteria |
Case Studies and Research Findings
-
Antitumor Activity :
A study explored the effects of related benzamide compounds on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through caspase activation pathways. The specific IC50 values for this compound were reported to be in the low micromolar range against various cancer types. -
Enzyme Inhibition :
Research focused on the inhibition of kinase activity by benzamide derivatives showed that these compounds could act as effective inhibitors for certain kinases involved in tumor growth and progression. The mechanism was attributed to competitive inhibition at the ATP-binding site. -
Antimicrobial Studies :
A series of tests against common bacterial strains revealed that the compound exhibited significant antimicrobial properties. The minimum inhibitory concentration (MIC) values were determined to be effective against both Gram-positive and Gram-negative bacteria.
Properties
Molecular Formula |
C16H12Cl4N4O3S |
---|---|
Molecular Weight |
482.2 g/mol |
IUPAC Name |
2-nitro-N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H12Cl4N4O3S/c17-9-4-3-5-10(8-9)21-15(28)23-14(16(18,19)20)22-13(25)11-6-1-2-7-12(11)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28) |
InChI Key |
FHGDGRYMSPZHDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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